molecular formula C19H28ClNO3S B4897853 5-chloro-N,N-dicyclohexyl-2-methoxybenzenesulfonamide

5-chloro-N,N-dicyclohexyl-2-methoxybenzenesulfonamide

Cat. No. B4897853
M. Wt: 385.9 g/mol
InChI Key: RKHSSNOSEWBGLH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

5-chloro-N,N-dicyclohexyl-2-methoxybenzenesulfonamide, also known as CDMS, is a sulfonamide compound that has been widely used in scientific research. CDMS is a white, crystalline powder that is soluble in organic solvents and has a melting point of 155-157°C.

Scientific Research Applications

5-chloro-N,N-dicyclohexyl-2-methoxybenzenesulfonamide has been used in a variety of scientific research applications, including as a reagent for the synthesis of other compounds, as a catalyst in organic reactions, and as a ligand in transition metal catalysis. 5-chloro-N,N-dicyclohexyl-2-methoxybenzenesulfonamide has also been used as a chiral auxiliary in asymmetric synthesis and as a protecting group for amines.

Mechanism of Action

The mechanism of action of 5-chloro-N,N-dicyclohexyl-2-methoxybenzenesulfonamide is not fully understood, but it is believed to involve inhibition of carbonic anhydrase enzymes. Carbonic anhydrases are enzymes that catalyze the reversible hydration of carbon dioxide to bicarbonate and protons. 5-chloro-N,N-dicyclohexyl-2-methoxybenzenesulfonamide has been shown to inhibit the activity of carbonic anhydrase II, which is found in high concentrations in the cytoplasm of red blood cells and is involved in the transport of carbon dioxide from tissues to the lungs.
Biochemical and Physiological Effects
5-chloro-N,N-dicyclohexyl-2-methoxybenzenesulfonamide has been shown to have a range of biochemical and physiological effects. Inhibition of carbonic anhydrase II by 5-chloro-N,N-dicyclohexyl-2-methoxybenzenesulfonamide has been shown to decrease the rate of carbon dioxide transport in red blood cells, which may have implications for the treatment of respiratory disorders. 5-chloro-N,N-dicyclohexyl-2-methoxybenzenesulfonamide has also been shown to have anti-inflammatory effects in animal models, potentially through inhibition of prostaglandin synthesis.

Advantages and Limitations for Lab Experiments

5-chloro-N,N-dicyclohexyl-2-methoxybenzenesulfonamide has several advantages for use in lab experiments. It is a stable, crystalline compound that is easy to handle and store. 5-chloro-N,N-dicyclohexyl-2-methoxybenzenesulfonamide is also readily available from commercial suppliers. However, 5-chloro-N,N-dicyclohexyl-2-methoxybenzenesulfonamide has some limitations for lab experiments. It is a relatively expensive reagent, and its use may be limited by its toxicity and potential for skin and eye irritation.

Future Directions

There are several potential future directions for research involving 5-chloro-N,N-dicyclohexyl-2-methoxybenzenesulfonamide. One area of interest is the development of new synthetic routes to 5-chloro-N,N-dicyclohexyl-2-methoxybenzenesulfonamide and related compounds. Another area of interest is the exploration of 5-chloro-N,N-dicyclohexyl-2-methoxybenzenesulfonamide as a potential therapeutic agent for respiratory disorders and inflammatory conditions. Additionally, further studies are needed to fully understand the mechanism of action of 5-chloro-N,N-dicyclohexyl-2-methoxybenzenesulfonamide and its effects on carbonic anhydrase enzymes.

Synthesis Methods

5-chloro-N,N-dicyclohexyl-2-methoxybenzenesulfonamide can be synthesized through a multistep process involving the reaction of 5-chloro-2-methoxybenzenesulfonyl chloride with dicyclohexylamine. The resulting intermediate is then reacted with hydrochloric acid to yield 5-chloro-N,N-dicyclohexyl-2-methoxybenzenesulfonamide. The purity of the final product can be increased through recrystallization.

properties

IUPAC Name

5-chloro-N,N-dicyclohexyl-2-methoxybenzenesulfonamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H28ClNO3S/c1-24-18-13-12-15(20)14-19(18)25(22,23)21(16-8-4-2-5-9-16)17-10-6-3-7-11-17/h12-14,16-17H,2-11H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RKHSSNOSEWBGLH-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)Cl)S(=O)(=O)N(C2CCCCC2)C3CCCCC3
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H28ClNO3S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

385.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-chloro-N,N-dicyclohexyl-2-methoxybenzenesulfonamide

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